6-Quinolinol, 7-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Quinolinol, 7-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline bisulfate with concentrated hydrobromic acid, followed by neutralization with ammonia . This method yields 6-quinolinol, which can then be further modified to introduce the isopropyl group at the 7th position.
Industrial Production Methods
Industrial production of 6-Quinolinol, 7-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Quinolinol, 7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
6-Quinolinol, 7-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Quinolinol, 7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinoline: A closely related compound with similar chemical properties.
7-Isopropylquinoline: Another derivative with an isopropyl group at the 7th position but lacking the hydroxyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
6-Quinolinol, 7-(1-methylethyl)- is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
101722-73-0 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-ylquinolin-6-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-11-9(6-12(10)14)4-3-5-13-11/h3-8,14H,1-2H3 |
InChI Key |
YCDQGLQLGNVSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C=CC=NC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.